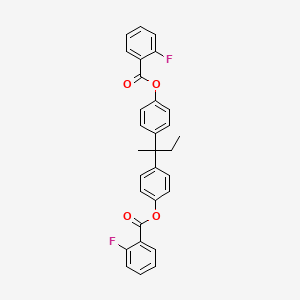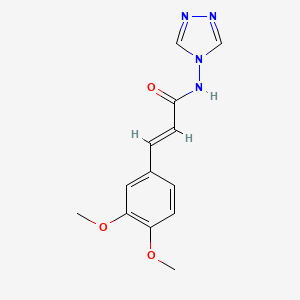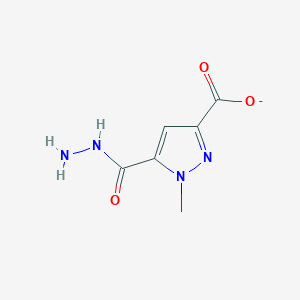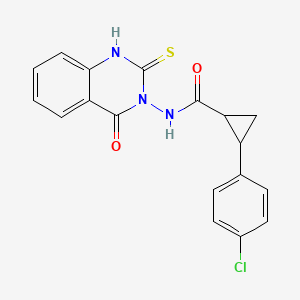![molecular formula C18H19N3O3S B10895110 N-[(1Z)-3-(morpholin-4-ylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide](/img/structure/B10895110.png)
N-[(1Z)-3-(morpholin-4-ylamino)-3-oxo-1-(thiophen-2-yl)prop-1-en-2-yl]benzamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N~1~-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is a complex organic compound with a unique structure that includes a morpholino group, a thiophene ring, and a benzamide moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N1-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE typically involves multiple steps, including the formation of the morpholino group, the incorporation of the thiophene ring, and the final coupling with the benzamide moiety. Common synthetic routes may involve:
Formation of the Morpholino Group: This step often involves the reaction of an amine with an epoxide to form the morpholine ring.
Incorporation of the Thiophene Ring: This can be achieved through various methods, such as the Suzuki–Miyaura coupling, which involves the reaction of a boronic acid derivative with a halogenated thiophene.
Coupling with Benzamide Moiety: The final step typically involves the coupling of the morpholino-thiophene intermediate with a benzamide derivative under conditions that promote amide bond formation.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This often includes the use of automated reactors, precise control of reaction conditions, and purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
N~1~-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE can undergo various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The carbonyl group can be reduced to form alcohols.
Substitution: The benzamide moiety can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Electrophilic aromatic substitution can be facilitated by reagents such as bromine or nitric acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene ring can yield sulfoxides or sulfones, while reduction of the carbonyl group can yield alcohols.
Scientific Research Applications
N~1~-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: It can be used to study the interactions of morpholino and thiophene-containing compounds with biological systems.
Industry: It can be used in the development of new materials with unique properties.
Mechanism of Action
The mechanism by which N1-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE exerts its effects involves its interaction with specific molecular targets. The morpholino group can interact with nucleic acids, while the thiophene ring can participate in π-π interactions with aromatic residues in proteins. These interactions can modulate the activity of various biological pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
- N-[(Z)-1-{[(1,1-DIOXIDOTETRAHYDRO-3-THIENYL)AMINO]CARBONYL}-2-(4-ISOPROPYLPHENYL)ETHENYL]BENZAMIDE
- N-(1-(((3-(4-MORPHOLINYL)PROPYL)AMINO)CARBONYL)-2-(2-THIENYL)VINYL)BENZAMIDE
Uniqueness
N~1~-[(Z)-1-[(MORPHOLINOAMINO)CARBONYL]-2-(2-THIENYL)-1-ETHENYL]BENZAMIDE is unique due to its specific combination of functional groups, which confer distinct chemical and biological properties. The presence of the morpholino group, thiophene ring, and benzamide moiety allows for a wide range of interactions and applications that are not possible with other similar compounds.
Properties
Molecular Formula |
C18H19N3O3S |
|---|---|
Molecular Weight |
357.4 g/mol |
IUPAC Name |
N-[(Z)-3-(morpholin-4-ylamino)-3-oxo-1-thiophen-2-ylprop-1-en-2-yl]benzamide |
InChI |
InChI=1S/C18H19N3O3S/c22-17(14-5-2-1-3-6-14)19-16(13-15-7-4-12-25-15)18(23)20-21-8-10-24-11-9-21/h1-7,12-13H,8-11H2,(H,19,22)(H,20,23)/b16-13- |
InChI Key |
INVFORONSQJXHZ-SSZFMOIBSA-N |
Isomeric SMILES |
C1COCCN1NC(=O)/C(=C/C2=CC=CS2)/NC(=O)C3=CC=CC=C3 |
Canonical SMILES |
C1COCCN1NC(=O)C(=CC2=CC=CS2)NC(=O)C3=CC=CC=C3 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




![2-[2-(4-bromo-3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-7H-pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine](/img/structure/B10895035.png)
![7-(2-methoxyphenyl)-1-(3-methoxypropyl)-2-sulfanyl-5-(trifluoromethyl)pyrido[2,3-d]pyrimidin-4(1H)-one](/img/structure/B10895040.png)

![N-[3-[4-Chloro-5-cyclopropyl-3-(trifluoromethyl)-1H-pyrazol-1-yl]propyl]-2-methylbenzamide](/img/structure/B10895051.png)
![4-methyl-N-{1-[(2,2,2-trifluoroethoxy)methyl]-1H-pyrazol-4-yl}benzenesulfonamide](/img/structure/B10895054.png)
![4-{[(1E)-3-(3,5-dichlorophenyl)-3-oxoprop-1-en-1-yl]amino}-1-methyl-1H-pyrazole-5-carboxamide](/img/structure/B10895059.png)
![5-{[5-(2,4-dichloro-5-nitrophenyl)furan-2-yl]methylidene}-1,3-dimethyl-2-thioxodihydropyrimidine-4,6(1H,5H)-dione](/img/structure/B10895067.png)
![1,3-dimethyl-1H-pyrazol-4-yl [4-(3-methylbenzyl)piperazino] sulfone](/img/structure/B10895068.png)

![4-[(4-bromophenoxy)methyl]-N-{1-[2-(piperidin-1-yl)ethyl]-1H-benzimidazol-2-yl}benzamide](/img/structure/B10895099.png)
![2-(2,4-dichlorophenoxy)-N-(8-methyl-8-azabicyclo[3.2.1]oct-3-yl)acetamide](/img/structure/B10895105.png)
![N-[(1-ethyl-1H-pyrazol-5-yl)methyl]-4-nitro-1H-pyrazole-3-carboxamide](/img/structure/B10895117.png)
